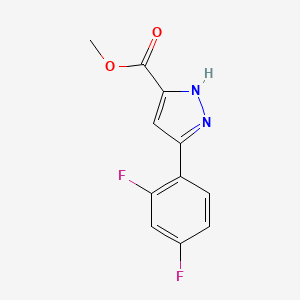

methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

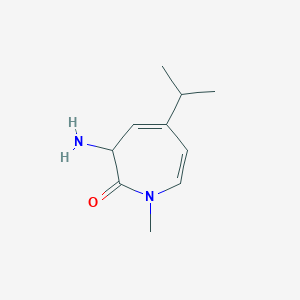

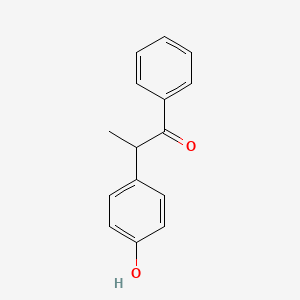

Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxylates, which have been extensively studied for their biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate can serve as a valuable scaffold for designing novel pharmaceuticals. Researchers explore its potential as a lead compound for developing drugs targeting specific biological pathways. The compound’s fluorine substituents enhance its stability and bioavailability, making it an attractive candidate for drug discovery .

Fluorinated Agrochemicals

Fluorine-containing compounds play a crucial role in agriculture. By incorporating fluorine atoms into lead structures, scientists aim to improve the physical, biological, and environmental properties of agrochemicals. This compound could contribute to the development of new pesticides or herbicides with enhanced efficacy and reduced environmental impact .

Radiochemistry and Imaging Agents

Researchers investigate fluorinated compounds for their potential as imaging agents in positron emission tomography (PET) scans. This compound, when labeled with fluorine-18 (18F), could serve as a PET tracer for visualizing specific biological processes, such as tumor metabolism or inflammation .

Materials Science and Surface Modification

Fluorinated compounds find applications in modifying material surfaces. This compound might be used to functionalize surfaces, imparting water repellency, chemical resistance, or other desirable properties. Its stability and unique reactivity make it an interesting candidate for surface engineering .

Organic Synthesis and Fluorination Reactions

Chemists explore the synthetic versatility of this compound. It can participate in various fluorination reactions, such as Umemoto and Balts-Schiemann reactions, leading to the formation of diverse fluoropyridine derivatives. These compounds can then be used as building blocks in organic synthesis .

Biological Studies and Target Identification

Researchers investigate the biological effects of fluorinated compounds. This compound may interact with specific cellular targets, influencing biological processes. Understanding its mode of action can aid in drug design and therapeutic interventions .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target enzymes such as lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi, making it a potential target for antifungal drugs .

Mode of Action

For instance, some organometallic compounds can form covalent bonds with their targets, leading to changes in the target’s function .

Biochemical Pathways

If it targets lanosterol 14α-demethylase as suggested, it could potentially disrupt the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption could lead to downstream effects such as impaired cell growth and proliferation.

Pharmacokinetics

For instance, its solubility in biological fluids would influence its absorption and distribution, while its stability would affect its metabolism and excretion .

Result of Action

If it disrupts the biosynthesis of ergosterol as suggested, it could potentially lead to cell membrane instability and ultimately cell death .

Action Environment

The action, efficacy, and stability of “methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate” could be influenced by various environmental factors. These could include pH, temperature, and the presence of other substances that could interact with the compound. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other substances that compete for the same target .

Propriétés

IUPAC Name |

methyl 3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQNCZUYMHNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-7-tert-butyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3213400.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-bis(propan-2-yl)benzamide](/img/structure/B3213424.png)

![5-{[(4-Benzylpiperazin-1-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B3213439.png)

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3213472.png)